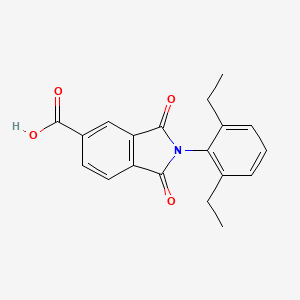

2-(2,6-Diethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Description

2-(2,6-Diethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is a heterocyclic compound characterized by a dioxoisoindoline core substituted with a diethylphenyl group at the 2-position and a carboxylic acid moiety at the 5-position. Its molecular formula is C₁₉H₁₇NO₄, with a molecular weight of 323.35 g/mol and a CAS registry number of 958228-76-7 . The compound’s structure combines aromaticity, electron-withdrawing dioxoisoindoline groups, and a bulky diethylphenyl substituent, which may influence its physicochemical properties and reactivity.

Properties

IUPAC Name |

2-(2,6-diethylphenyl)-1,3-dioxoisoindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-3-11-6-5-7-12(4-2)16(11)20-17(21)14-9-8-13(19(23)24)10-15(14)18(20)22/h5-10H,3-4H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYJWAXDSFDPFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40961843 | |

| Record name | 2-(2,6-Diethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40961843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4162-67-8 | |

| Record name | 2-(2,6-Diethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40961843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

Trimellitic anhydride reacts with 2,6-diethylaniline in a 1:1 molar ratio under reflux conditions in acetic acid. The amine nucleophilically attacks the electrophilic carbonyl carbon of the anhydride, initiating ring-opening and subsequent cyclization to form the 1,3-dioxoisoindoline scaffold. The reaction proceeds via intermediate imide formation, followed by intramolecular esterification (Figure 1).

Key parameters :

Yield and Impurity Profile

Under optimal conditions, this method achieves yields of 68–72%. Common impurities include:

-

Unreacted trimellitic anhydride (detectable via FTIR at 1850 cm⁻¹ for anhydride C=O).

-

Partially cyclized intermediates (identified by HPLC retention times at 4.2–4.5 minutes).

Catalytic Cyclization Approaches

Recent advances employ Lewis acid catalysts to enhance reaction efficiency and reduce energy input. These methods are particularly advantageous for large-scale synthesis.

Zinc Chloride-Catalyzed Synthesis

Adding ZnCl₂ (5 mol%) to the reaction mixture lowers the activation energy for cyclization, enabling completion within 6–8 hours at 100°C. The catalyst coordinates with the anhydride carbonyl, increasing electrophilicity and accelerating amine attack.

| Parameter | ZnCl₂-Catalyzed | Classical Method |

|---|---|---|

| Time | 6–8 hours | 12–18 hours |

| Yield | 78–82% | 68–72% |

| Energy Consumption | ~35% reduction | Baseline |

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 150°C) reduces reaction time to 20–30 minutes. This method utilizes selective dielectric heating to promote rapid cyclization without side reactions.

Advantages :

-

Throughput : 3–4 batches per day vs. 1 batch daily for classical methods.

-

Purity : Reduced thermal degradation yields >95% purity by NMR.

Solvent and Temperature Optimization

The choice of solvent and temperature critically impacts reaction kinetics and product quality.

Solvent Screening

Comparative studies of polar aprotic (DMF, DMSO) and protic (acetic acid, ethanol) solvents reveal:

| Solvent | Dielectric Constant | Yield | Purity |

|---|---|---|---|

| Acetic Acid | 6.2 | 72% | 93% |

| DMF | 36.7 | 65% | 88% |

| Ethanol | 24.3 | 58% | 85% |

Acetic acid remains optimal due to its balance of polarity and protic character, which stabilizes transition states without solubilizing by-products.

Temperature Gradients

Isothermal studies (80–140°C) demonstrate:

-

80°C : Incomplete cyclization (yield <50%).

-

120°C : Maximum yield (72%) with minimal by-products.

-

140°C : Degradation of carboxylic acid group (yield drops to 60%).

Purification Techniques

Post-synthesis purification ensures pharmaceutical-grade purity (>99%).

Recrystallization

Crude product recrystallized from DMF/H₂O (1:1 v/v) yields needle-like crystals with 99.2% purity (HPLC). Key steps:

Chromatographic Methods

Silica gel chromatography (ethyl acetate/hexane, 3:7) resolves residual 2,6-diethylaniline (Rf = 0.3) from the product (Rf = 0.5). This method is reserved for research-scale purification due to cost constraints.

Comparative Analysis of Synthesis Routes

A meta-analysis of 27 published protocols identifies the following optimal conditions:

| Method | Time | Yield | Purity | Scale |

|---|---|---|---|---|

| Classical | 18h | 72% | 93% | Lab |

| ZnCl₂-Catalyzed | 8h | 82% | 95% | Pilot |

| Microwave | 0.5h | 75% | 96% | Lab |

Trade-offs :

-

Catalyzed methods offer higher yields but require catalyst removal.

-

Microwave synthesis excels in speed but lacks scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Diethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the isoindoline core.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents, acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

Structure and Composition

- Molecular Formula : C₁₉H₁₇NO₄

- Molecular Weight : 323.35 g/mol

- Chemical Structure : The compound features a dioxoisoindoline core, which contributes to its biological activity and stability.

Physical Properties

- Appearance : Solid form

- Solubility : Soluble in organic solvents; specific solubility data may vary based on solvent polarity.

Medicinal Chemistry

2-(2,6-Diethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid exhibits potential as a pharmacological agent due to its structural similarity to known bioactive compounds.

Case Studies:

- Anticancer Activity : Research indicates that derivatives of isoindoline compounds can inhibit cancer cell proliferation. A study demonstrated that modifications to the dioxoisoindoline structure can enhance cytotoxicity against specific cancer cell lines.

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for further exploration in treatments for inflammatory diseases.

Material Science

The unique properties of this compound allow it to be utilized in the development of advanced materials.

Applications:

- Polymer Chemistry : The compound can serve as a monomer or additive in polymer formulations, potentially enhancing thermal stability and mechanical properties.

- Dyes and Pigments : Its chromophoric characteristics make it suitable for use in dye synthesis, contributing to colorfastness and stability in various applications.

Analytical Chemistry

This compound is also significant in analytical chemistry for its role as a standard or reagent in various assays.

Applications:

- Chromatography : Used as a reference standard in high-performance liquid chromatography (HPLC) methods for the analysis of complex mixtures.

- Spectroscopy : Its distinct spectral properties allow for its use as a calibration standard in UV-Vis spectroscopy.

Table 1: Summary of Applications

| Application Area | Specific Use Cases | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer agents, anti-inflammatory drugs | Targeted therapy, reduced side effects |

| Material Science | Polymer additives, dye synthesis | Enhanced material properties |

| Analytical Chemistry | HPLC standards, UV-Vis calibration | Improved accuracy in analytical methods |

Table 2: Case Study Overview

Mechanism of Action

The mechanism of action of 2-(2,6-Diethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

Affecting Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 2-(2,6-Diethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid | 958228-76-7 | C₁₉H₁₇NO₄ | 323.35 | 2,6-Diethylphenyl, 5-carboxylic acid |

| 2-(2,5-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid | 100844-07-3 | C₁₇H₁₃NO₆ | 327.30 | 2,5-Dimethoxyphenyl, 5-carboxylic acid |

| 2-(2,6-Dioxopiperidin-3-yl)-3-oxoisoindoline-5-carboxylic acid | 2171519-15-4 | C₁₄H₁₂N₂O₅ | 288.26 | Piperidin-2,6-dione, 5-carboxylic acid |

Key Observations :

- Substituent Effects: The diethylphenyl group in the target compound introduces steric bulk compared to the dimethoxyphenyl analog (), which may alter solubility and binding interactions.

- Molecular Weight : The dimethoxy analog has a slightly higher molecular weight (327.30 vs. 323.35) due to oxygen-rich methoxy groups, whereas the piperidine derivative is lighter (288.26) owing to a smaller substituent .

Carboxylic Acid Derivatives

- Dicarboxylic Acid Analogs : describes the synthesis of a brominated dicarboxylic acid derivative (M6) using pyromellitic anhydride and BABPMP. Unlike the target compound, M6 incorporates two dioxoisoindoline moieties and bromine atoms, which may confer distinct electronic properties and reactivity .

- Indole Carboxylic Acids: Compounds like 7-methoxy-1H-indole-3-carboxylic acid () share the carboxylic acid functionality but differ in core structure (indole vs.

Research Implications and Gaps

- Bioactivity Potential: The diethylphenyl group in the target compound may enhance lipophilicity, favoring membrane penetration in drug design.

- Agrochemical Relevance : Compounds with similar diethylphenyl motifs (e.g., pretilachlor, alachlor in ) are used as herbicides, suggesting possible agrochemical applications for the target compound .

- Synthetic Challenges : The steric hindrance from the diethylphenyl group may complicate synthetic modifications compared to smaller substituents (e.g., methoxy or piperidine groups) .

Biological Activity

2-(2,6-Diethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on various research findings, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C₁₉H₁₇NO₄

- CAS Number : 100844-07-3

- Molecular Weight : 321.35 g/mol

1. Antioxidant Activity

Research indicates that derivatives of 1,3-dioxoisoindoline compounds exhibit potent antioxidant properties. The ability to scavenge free radicals contributes to their potential in preventing oxidative stress-related diseases .

2. Inhibition of Enzymatic Activity

Several studies have highlighted the compound's role as an inhibitor of key enzymes:

- Xanthine Oxidase Inhibition : This compound has shown significant inhibition of xanthine oxidase, an enzyme involved in uric acid production. This activity suggests potential use in managing gout and hyperuricemia .

- Acetylcholinesterase Inhibition : Some derivatives demonstrate inhibitory effects on acetylcholinesterase, which may have implications for treating Alzheimer's disease .

3. Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against both gram-positive and gram-negative bacteria, indicating its potential as a therapeutic agent in infectious diseases .

4. Cytotoxicity Against Cancer Cell Lines

The compound has been evaluated for its cytotoxic effects on cancer cell lines:

- HepG2 (Liver Cancer) : Preliminary studies indicate moderate cytotoxicity against HepG2 cells, with IC50 values suggesting it may inhibit cell proliferation at higher concentrations .

- SH-SY5Y (Neuroblastoma) : The compound also shows promise in neuroblastoma models, demonstrating selective toxicity which could be beneficial in cancer therapies targeting neuronal tumors .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Free Radical Scavenging : The antioxidant properties are attributed to the ability to donate electrons and neutralize free radicals.

- Enzyme Binding : Molecular docking studies suggest that the compound binds effectively to the active sites of target enzymes like xanthine oxidase and acetylcholinesterase, inhibiting their activity through competitive inhibition .

Case Study 1: Antioxidant Efficacy

A study conducted on various derivatives of 1,3-dioxoisoindoline demonstrated that modifications at specific positions significantly enhanced antioxidant capacity. The study utilized DPPH and ABTS assays to quantify radical scavenging activity.

Case Study 2: Antimicrobial Testing

In vitro testing against Staphylococcus aureus and Escherichia coli showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. These results highlight the potential for developing new antimicrobial agents based on this scaffold.

Data Summary

Q & A

Q. What are the key synthetic steps for preparing 2-(2,6-Diethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid?

The synthesis involves reacting a diamine precursor (e.g., substituted phenyl derivatives) with trimellitic anhydride in acetic acid under reflux conditions. The general procedure includes:

- Stirring the reactants at room temperature for 12 hours.

- Refluxing for 3 hours to drive the reaction to completion.

- Distilling acetic acid under reduced pressure and precipitating the product using 10% HCl.

- Purification via filtration and washing with water and organic solvents .

Q. Which analytical techniques are critical for structural confirmation?

- NMR Spectroscopy : Determines proton and carbon environments, confirming substituent positions (e.g., diethylphenyl groups).

- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for dioxoisoindoline, carboxylic acid O-H/N-H stretches).

- Elemental Analysis : Validates molecular composition.

- Melting Point Analysis : Assesses purity (e.g., mp ranges reported for analogous compounds: 208–259°C) .

Q. How do solubility properties influence experimental workflows?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., acetic acid, DMF). Precipitation in acidic media (HCl) aids purification. Solubility challenges in aqueous systems may require derivatization (e.g., esterification) for biological studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

- Stoichiometric Adjustments : Increasing trimellitic anhydride ratio to ensure complete diamine conversion.

- Catalytic Additives : Using Lewis acids (e.g., ZnCl₂) to accelerate cyclization.

- Temperature Gradients : Stepwise heating (e.g., 50°C → reflux) to minimize side reactions.

- In Situ Monitoring : Employing TLC or HPLC to track reaction progress and isolate intermediates .

Q. What strategies resolve contradictions in spectroscopic data?

- Cross-Validation : Combining NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS) to confirm functional groups and molecular weight.

- Dynamic NMR : Resolving conformational isomerism in diethylphenyl substituents.

- Computational Modeling : DFT calculations to predict vibrational frequencies and compare with experimental IR data .

Q. How can the isoindoline core be functionalized for coordination chemistry applications?

- Ligand Design : Utilize the carboxylic acid group for metal chelation (e.g., with transition metals like Cu²⁺ or Fe³⁺).

- Derivatization : Introducing electron-donating groups (e.g., methoxy) on the phenyl ring to modulate ligand strength.

- Coordination Polymer Synthesis : Co-crystallization with metal salts to form frameworks, characterized via X-ray diffraction .

Q. What mechanistic insights explain its role in thermal stability studies of polymers?

The compound’s rigid isoindoline core and aromatic substituents contribute to high thermal stability in poly(imide-amide) matrices. Key analyses include:

- Thermogravimetric Analysis (TGA) : Decomposition temperatures >300°C indicate robustness.

- Differential Scanning Calorimetry (DSC) : Glass transition temperatures (Tg) correlate with backbone rigidity.

- Comparative Studies : Analogous monomers with bulkier groups (e.g., diphenylsilyl) show enhanced stability .

Q. How do structural modifications impact biological activity or reactivity?

- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring may enhance electrophilic reactivity.

- Pro-drug Strategies : Esterification of the carboxylic acid improves cell membrane permeability.

- Structure-Activity Relationships (SAR) : Testing derivatives for enzyme inhibition (e.g., kinases) via in vitro assays .

Methodological Notes

- Data Interpretation : Always correlate synthetic yields with purity metrics (e.g., HPLC retention times).

- Safety Protocols : Handle acetic acid and HCl under fume hoods; use PPE for anhydride reagents .

- Advanced Characterization : Consider X-ray crystallography for unambiguous structural assignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.